![molecular formula C23H25NO4 B2782747 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid CAS No. 2361635-03-0](/img/structure/B2782747.png)
2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an isoindole group, and a carboxylic acid group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Methoxyphenylacetic acid, a related compound, can be prepared by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, carboxylic acids can react with bases to form salts and water, a process known as neutralization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Methoxyphenylacetic acid, a related compound, is described as pale yellow or off-white colored flakes that severely irritate skin and eyes .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Novel Derivatives Synthesis
Research into indole and benzimidazole derivatives, such as those synthesized from indole carboxylic acids, reveals the chemical versatility and potential applications of these compounds in developing new chemical entities (Xin-ying Wang et al., 2016) here.
Fluorescent Labeling
Methoxy-indole derivatives have been identified as novel fluorophores with strong fluorescence across a wide pH range, highlighting their usefulness in biomedical analysis (Junzo Hirano et al., 2004) here.
Photocleavage and Stability
Photocleavage Efficiency
Studies on the photocleavage of nitroindolines, influenced by methoxy substitution, indicate the potential of methoxy-substituted compounds in developing photolabile precursors for releasing active molecules upon light exposure (G. Papageorgiou et al., 2000) here.
Antibacterial Activity
Antibacterial Applications
The synthesis of cephalosporins with methoxycarbonylmethylene groups, exhibiting significant Gram-positive antibacterial activity, demonstrates the potential of incorporating methoxy groups into antibiotics to enhance their efficacy (C. U. Kim et al., 1984) here.
Organophosphorus Compounds Synthesis
Organophosphorus Synthesis
Research into the synthesis of diazaphospholines from hydrazones, involving methoxyphenyl compounds, opens avenues for the development of novel organophosphorus compounds with potential applications in various fields of chemistry (A. El‐Barbary et al., 1981) here.
Isoxazole and Oxazole Derivatives
Controlled Isomerization
The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isomerization highlights the role of methoxy groups in facilitating chemical transformations and the potential for developing novel compounds (A. V. Serebryannikova et al., 2019) here.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some indole derivatives show inhibitory activity against certain viruses by interacting with specific proteins .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary greatly, depending on the specific derivative and target.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-28-18-12-10-16(11-13-18)15-24-20(17-7-3-2-4-8-17)23(22(26)27)14-6-5-9-19(23)21(24)25/h2-4,7-8,10-13,19-20H,5-6,9,14-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBYVHKTNANQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

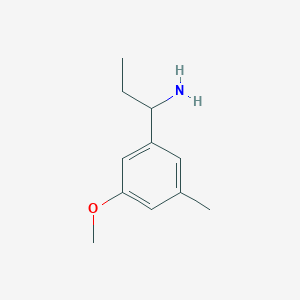
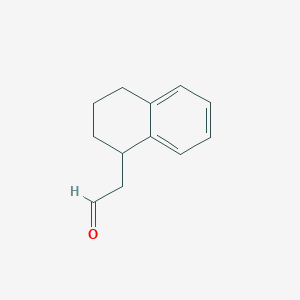
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2782667.png)
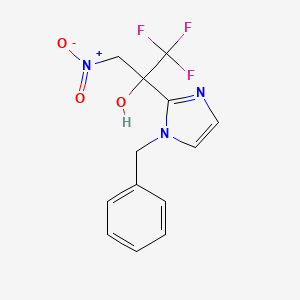
![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)

![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate](/img/structure/B2782674.png)
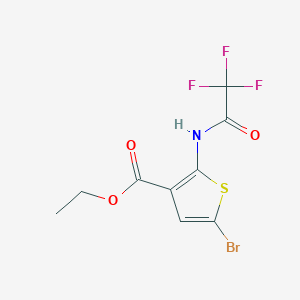
![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

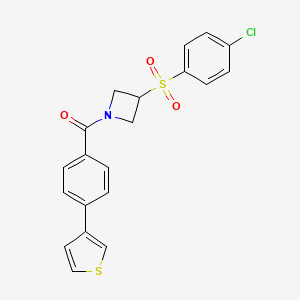
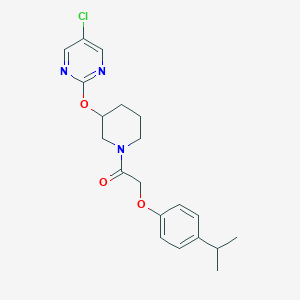
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B2782685.png)